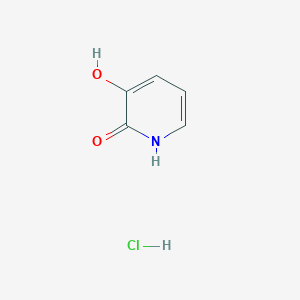

2,3-Dihydroxypyridine hydrochloride

Description

Properties

IUPAC Name |

3-hydroxy-1H-pyridin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2.ClH/c7-4-2-1-3-6-5(4)8;/h1-3,7H,(H,6,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDAOQIOOIJQGFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structural Characterization and Synthesis of Quinoxalin-2(1H)-one (CAS 1196-57-2)

Executive Summary

CAS 1196-57-2 , widely referenced as 2-Hydroxyquinoxaline , is more accurately described in its dominant tautomeric form as Quinoxalin-2(1H)-one . This heterocyclic scaffold represents a critical pharmacophore in medicinal chemistry, serving as the structural foundation for diverse bioactive agents, including AMPA receptor antagonists, aldose reductase inhibitors, and kinase inhibitors.

This technical guide provides a rigorous analysis of the molecular structure, synthesis, and spectroscopic characterization of CAS 1196-57-2. Unlike generic datasheets, this document focuses on the lactam-lactim tautomeric equilibrium —the governing principle behind its reactivity and solubility—and provides a validated, high-purity synthesis protocol for laboratory replication.

Part 1: Chemical Identity & Structural Analysis

Core Physicochemical Data[1][2]

| Property | Specification | Technical Note |

| CAS Registry | 1196-57-2 | |

| IUPAC Name | Quinoxalin-2(1H)-one | Preferred over 2-hydroxyquinoxaline due to tautomeric dominance. |

| Molecular Formula | C₈H₆N₂O | |

| Molecular Weight | 146.15 g/mol | Average Mass |

| Monoisotopic Mass | 146.0480 g/mol | Essential for High-Res MS (HRMS) confirmation. |

| Melting Point | 271–275 °C | High MP indicates strong intermolecular hydrogen bonding (dimerization). |

| Solubility | DMSO, Hot MeOH, Alkali | Insoluble in non-polar solvents; soluble in basic aqueous media via deprotonation. |

| pKa | ~9.2 (NH deprotonation) | Weakly acidic; forms salts with strong bases. |

The Tautomeric Equilibrium (Lactam vs. Lactim)

The structural integrity of CAS 1196-57-2 is defined by the equilibrium between the lactam (A) and lactim (B) forms.

-

Lactam Form (A): Characterized by a carbonyl group at C2 and a proton on N1. This is the thermodynamically stable form in the solid state and polar aprotic solvents (e.g., DMSO).

-

Lactim Form (B): Characterized by a hydroxyl group at C2 and a C=N double bond at N1. This form is rare but can be trapped using O-alkylation conditions.

Mechanistic Implication: In nucleophilic substitution reactions, the nitrogen atom (N1) is the primary nucleophile under neutral conditions, while the oxygen atom becomes nucleophilic only under specific basic conditions or via silver salt catalysis.

Figure 1: Tautomeric equilibrium favoring the lactam form, dictating the nucleophilic profile of the molecule.

Part 2: Validated Synthesis Protocol

Reaction Design: Condensation of o-Phenylenediamine

The most robust route for synthesizing high-purity Quinoxalin-2(1H)-one involves the condensation of o-phenylenediamine (OPD) with glyoxylic acid. This method avoids the over-oxidation issues associated with glyoxal and provides a cleaner workup than chloroacetic acid cyclization.

Reaction Scheme:

Step-by-Step Methodology

Note: Perform all steps in a fume hood. OPD is toxic and sensitive to oxidation.

-

Reagent Preparation:

-

Dissolve o-phenylenediamine (10.8 g, 100 mmol) in warm water (200 mL) containing a catalytic amount of sodium bisulfite (0.5 g) to prevent oxidative darkening.

-

Prepare a solution of glyoxylic acid monohydrate (9.2 g, 100 mmol) in water (50 mL) .

-

-

Condensation:

-

Add the glyoxylic acid solution dropwise to the stirred OPD solution at room temperature.

-

A precipitate may begin to form immediately.

-

Heat the suspension to reflux (100 °C) for 2 hours . The solid may redissolve and then reprecipitate as the more stable quinoxalinone crystallizes.

-

-

Workup & Purification:

-

Cool the reaction mixture slowly to 4 °C (ice bath) to maximize yield.

-

Filter the crude solid using a Buchner funnel.

-

Wash: Rinse the filter cake with cold water (

mL) followed by cold ethanol ( -

Recrystallization: Recrystallize from 50% aqueous ethanol or acetic acid if high purity (>99%) is required.

-

Drying: Dry in a vacuum oven at 60 °C for 12 hours.

-

-

Yield Expectation: 85–92% (White to pale beige needles).

Figure 2: Workflow for the aqueous synthesis of Quinoxalin-2(1H)-one.

Part 3: Analytical Characterization[3][4]

To validate the structure and purity of CAS 1196-57-2, the following spectroscopic markers must be observed.

Proton NMR ( H NMR)

Solvent: DMSO-d

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 12.47 | Singlet (br) | 1H | NH (N-1) | Confirms Lactam form. Disappears with D |

| 8.21 | Singlet | 1H | CH (C-3) | Characteristic azomethine proton adjacent to carbonyl. |

| 7.80 | Doublet | 1H | Ar-H (H-8) | Peri-position to NH; deshielded. |

| 7.58 | Triplet | 1H | Ar-H (H-6/7) | Aromatic ring proton. |

| 7.30–7.35 | Multiplet | 2H | Ar-H (H-5, H-6/7) | Remaining aromatic protons. |

Carbon NMR ( C NMR)

Solvent: DMSO-d

-

C=O (Carbonyl): ~155.2 ppm. (Proof of oxidized carbon at C2).

-

C=N (Imine): ~151.8 ppm (C3 position).

-

Aromatic Carbons: 115.8, 123.5, 128.6, 130.8, 132.1, 132.5 ppm.

Mass Spectrometry (ESI-MS)

-

Ionization Mode: Positive (ESI+)

-

Molecular Ion [M+H]⁺: m/z 147.05

-

Fragmentation: Loss of CO (28 Da) is a common fragmentation pathway for quinoxalinones, leading to a benzimidazole-like cation (m/z ~119).

Part 4: Functional Applications in Drug Discovery

CAS 1196-57-2 is not merely a reagent; it is a "privileged structure" in drug design.

-

Kinase Inhibition: The quinoxalinone core mimics the adenine ring of ATP, allowing it to bind into the hinge region of kinases (e.g., PI3K, MEK inhibitors).

-

Bioisosterism: The lactam motif serves as a bioisostere for amide bonds in peptide mimetics, improving metabolic stability against peptidases.

-

Fluorescent Probes: Derivatives of 2-quinoxalinone exhibit tunable fluorescence, utilized in designing environment-sensitive biological probes.

References

-

National Institute of Standards and Technology (NIST). 2(1H)-Quinoxalinone Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69. [Link]

-

PubChem. Compound Summary: 2-Hydroxyquinoxaline (CID 14526). National Library of Medicine. [Link]

-

McNab, H. 13C Nuclear magnetic resonance spectra of quinoxaline derivatives. J. Chem. Soc., Perkin Trans.[1] 1, 1982, 357-363.[1] [Link]

Sources

An In-depth Technical Guide to the Solubility of 2,3-Dihydroxypyridine Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2,3-Dihydroxypyridine hydrochloride, a pivotal intermediate in pharmaceutical and chemical synthesis. Addressed to researchers, scientists, and drug development professionals, this document delves into the physicochemical principles governing its solubility in both aqueous and organic media. We present a detailed examination of its molecular structure, the influence of its hydrochloride salt form, and the causal relationships between solvent properties and dissolution. This guide includes field-proven, step-by-step protocols for empirical solubility determination via the shake-flask method, data summarization for comparative analysis, and visual diagrams to elucidate key experimental and theoretical concepts. The objective is to equip scientists with the foundational knowledge and practical methodologies required to effectively utilize 2,3-Dihydroxypyridine hydrochloride in their research and development endeavors.

Introduction: The Significance of Solubility

2,3-Dihydroxypyridine is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science, often used as a building block for pharmaceuticals and agrochemicals.[1] Its hydrochloride salt form is frequently employed to enhance stability and modify physical properties. A thorough understanding of the solubility of 2,3-Dihydroxypyridine hydrochloride is paramount, as solubility is a critical determinant of a compound's behavior in both biological and chemical systems. It directly impacts bioavailability in drug formulations, reaction kinetics in synthesis, and the feasibility of purification processes.

This guide moves beyond a simple recitation of data, aiming instead to provide a mechanistic understanding of why 2,3-Dihydroxypyridine hydrochloride exhibits its specific solubility profile. By explaining the interplay between the solute's inherent properties and the characteristics of the solvent, we empower researchers to make informed decisions in experimental design, from selecting appropriate solvent systems for reactions to designing effective drug delivery vehicles.

Foundational Physicochemical Properties

To comprehend the solubility of 2,3-Dihydroxypyridine hydrochloride, one must first examine its molecular structure and the properties conferred by its functional groups and salt form.

2.1. Molecular Structure and Functional Groups

The parent molecule, 2,3-Dihydroxypyridine, possesses a pyridine ring substituted with two hydroxyl (-OH) groups.[2] This structure results in several key features:

-

Polarity: The presence of the nitrogen atom in the aromatic ring and two highly polar hydroxyl groups makes the molecule inherently polar.[3]

-

Hydrogen Bonding: The hydroxyl groups can act as both hydrogen bond donors and acceptors, while the ring nitrogen can act as a hydrogen bond acceptor. This capacity for extensive hydrogen bonding is a primary driver of its interaction with polar solvents.[1]

-

Tautomerism: It's important to note that 2,3-Dihydroxypyridine can exist in tautomeric forms, such as 3-hydroxy-2(1H)-pyridinone.[2] This equilibrium can be influenced by the solvent environment.

2.2. The Role of the Hydrochloride Salt

Converting the basic pyridine nitrogen to its hydrochloride salt (pyridinium chloride) dramatically alters its physical properties. This is a common strategy in pharmaceutical development to improve solubility and stability.[4]

-

Ionization: In the hydrochloride salt, the pyridine nitrogen is protonated, forming a positively charged pyridinium cation, with a chloride anion (Cl⁻) as the counter-ion. This introduces strong ionic character to the molecule.

-

Enhanced Aqueous Solubility: The primary reason for creating a hydrochloride salt is often to increase aqueous solubility. The ionic nature of the salt allows for strong ion-dipole interactions with polar water molecules, which can overcome the crystal lattice energy of the solid compound more effectively than the hydrogen bonding interactions of the free base alone.[4][5]

Aqueous Solubility Profile

3.1. Factors Influencing Aqueous Solubility

-

pH: The pH of the aqueous medium is a critical factor. In acidic to neutral pH, the compound will remain in its protonated, highly soluble salt form. However, in basic conditions, the pyridinium ion will be deprotonated to the free base form, which is likely less soluble, potentially leading to precipitation.

-

Temperature: For most solids, solubility increases with temperature.[9] This should be determined empirically for precise applications.

-

Common Ion Effect: The presence of a high concentration of chloride ions in the solution (e.g., from NaCl or HCl) can suppress the dissolution of the hydrochloride salt, a phenomenon known as the common ion effect.[10] This can sometimes lead to the counterintuitive result of a hydrochloride salt being less soluble in a high-chloride medium than its corresponding free base.[4][10]

Organic Solvent Solubility Profile

The solubility in organic solvents is governed by the principle of "like dissolves like." The high polarity and ionic nature of 2,3-Dihydroxypyridine hydrochloride dictate its behavior.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents have hydroxyl groups and can engage in hydrogen bonding. Simple pyridine hydrochloride is soluble in ethanol.[11][12] It is therefore highly probable that 2,3-Dihydroxypyridine hydrochloride will also be soluble in lower alcohols like methanol and ethanol, which can solvate both the pyridinium cation and the chloride anion effectively.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) have high dielectric constants and can solvate cations well, but are less effective at solvating small anions like chloride. Solubility is expected to be moderate to good but may be less than in polar protic solvents.

-

Low-Polarity and Nonpolar Solvents (e.g., Acetone, Dichloromethane, Ether, Toluene): The large polarity mismatch between the ionic salt and these solvents results in very poor interaction. The energy required to break the crystal lattice of the salt is not compensated by the weak van der Waals forces offered by these solvents. Therefore, 2,3-Dihydroxypyridine hydrochloride is expected to be insoluble or sparingly soluble in acetone, ethers, and hydrocarbon solvents.[11]

Comparative Solubility Data Summary

While precise quantitative values for 2,3-Dihydroxypyridine hydrochloride require experimental determination, a qualitative and predictive summary can be constructed based on the principles discussed and data from analogous compounds like pyridine hydrochloride.

| Solvent Class | Solvent Example | Predicted Solubility | Primary Solute-Solvent Interactions |

| Aqueous | Water | High | Ion-Dipole, Hydrogen Bonding |

| Polar Protic | Ethanol, Methanol | High | Ion-Dipole, Hydrogen Bonding |

| Polar Aprotic | DMSO, DMF | Moderate to Good | Ion-Dipole |

| Low Polarity | Acetone, Chloroform | Sparingly Soluble to Insoluble | Weak Dipole-Dipole |

| Nonpolar | Toluene, Hexane, Ether | Insoluble | Van der Waals forces (insufficient) |

Experimental Protocol: Thermodynamic Solubility Determination

To obtain reliable, quantitative solubility data, a standardized experimental procedure is essential. The Shake-Flask method, as described in OECD Guideline 105, is the gold standard for determining thermodynamic solubility.[13][14]

6.1. Principle

An excess amount of the solid solute is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the solution is measured. This concentration represents the thermodynamic solubility.[15]

6.2. Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Assay.

6.3. Detailed Step-by-Step Methodology

-

Preparation: Add an excess amount of 2,3-Dihydroxypyridine hydrochloride to several flasks. The amount should be sufficient to ensure undissolved solid remains at equilibrium (e.g., 5-10 times the estimated solubility).[16]

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., deionized water, ethanol) to each flask.

-

Equilibration: Seal the flasks tightly and place them in a shaking incubator set to a constant temperature (e.g., 25 °C). Agitate the flasks for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached.[15][17] A preliminary time-course study can validate the minimum time required.

-

Phase Separation: Remove the flasks and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant. It is critical to avoid aspirating any solid particles.

-

Filtration: Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE or PVDF) to remove all undissolved microparticles. The first few drops should be discarded to saturate the filter membrane and avoid adsorption effects.

-

Quantification: Prepare appropriate dilutions of the clear, saturated filtrate. Analyze the concentration of 2,3-Dihydroxypyridine hydrochloride using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound is required for accurate quantification.[15]

-

Validation: It is good practice to analyze the remaining solid using a technique like DSC or XRD to confirm that no phase changes or degradation occurred during the experiment.[15]

Conclusion and Practical Implications

The solubility of 2,3-Dihydroxypyridine hydrochloride is dominated by its ionic character and its capacity for hydrogen bonding. It is predicted to be highly soluble in water and polar protic solvents like ethanol, with decreasing solubility in polar aprotic and nonpolar organic solvents. This profile makes it well-suited for aqueous-based reactions and formulations. However, researchers must remain cognizant of the influence of pH and the common ion effect, which can significantly alter its behavior in solution. For any application requiring precise concentration control, the empirical determination of solubility via a robust method like the shake-flask protocol is non-negotiable. The methodologies and principles detailed in this guide provide the necessary framework for scientists to confidently and accurately assess and leverage the solubility of this important chemical intermediate.

References

- ChemBK. (2024). 2,3-Dihydroxypyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride.

- Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved from [Link]

- PubMed. (n.d.). Precaution on use of hydrochloride salts in pharmaceutical formulation. Retrieved from [Link]

- Ovid. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non. Retrieved from [Link]

- PubChem. (n.d.). 2,3-Dihydroxypyridine. Retrieved from [Link]

- OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]

- ResearchGate. (2025). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Retrieved from [Link]

- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

- ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved from [Link]

- Solubility of Things. (n.d.). Pyridine. Retrieved from [Link]

- LibreTexts Chemistry. (n.d.). Unit 4: Solubility and Factors Affecting Solubility. Retrieved from [Link]

- FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

Sources

- 1. CAS 16867-04-2: 2,3-Dihydroxypyridine | CymitQuimica [cymitquimica.com]

- 2. 2,3-Dihydroxypyridine | C5H5NO2 | CID 28115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. rjpdft.com [rjpdft.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chembk.com [chembk.com]

- 7. 2,3-Dihydroxypyridine CAS#: 16867-04-2 [m.chemicalbook.com]

- 8. Pyridine hydrochloride | 628-13-7 [chemicalbook.com]

- 9. chemistrytalk.org [chemistrytalk.org]

- 10. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride - Google Patents [patents.google.com]

- 12. Pyridine hydrochloride - CAS-Number 628-13-7 - Order from Chemodex [chemodex.com]

- 13. oecd.org [oecd.org]

- 14. filab.fr [filab.fr]

- 15. researchgate.net [researchgate.net]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. enamine.net [enamine.net]

2,3-Dihydroxypyridine Hydrochloride: A Pivotal Scaffold for AMPA Antagonists and Pyridone-Based Therapeutics

[1]

Executive Technical Summary

2,3-Dihydroxypyridine hydrochloride (CAS: 175292-03-2 for HCl; 16867-04-2 for free base) is a high-value heterocyclic intermediate primarily utilized in the synthesis of competitive AMPA/Kainate receptor antagonists and HIV-1 RNase H inhibitors.[1][2][3] Its utility stems from its ambident reactivity: the molecule exists in a tautomeric equilibrium that allows for versatile functionalization at the nitrogen (N1) or oxygen (O2/O3) positions.[1][3]

For the pharmaceutical chemist, this molecule represents a "bifurcation point."[1][3] Depending on the reaction conditions, it can yield pyridin-2-one scaffolds (common in CNS drugs like Perampanel analogs) or alkoxypyridine derivatives.[1][3] This guide focuses on the hydrochloride salt form, which offers superior oxidative stability and water solubility compared to the free base, facilitating easier handling in GMP environments.[1]

Molecular Architecture & Tautomeric Dynamics

Understanding the tautomerism of 2,3-dihydroxypyridine is the prerequisite for successful synthesis.[1] Unlike simple phenols, this molecule does not exist primarily as a diol.[1][3]

The Tautomeric Equilibrium

In the solid state and in polar solvents (DMSO, Water), the molecule predominantly adopts the 3-hydroxy-2-pyridone form.[1] This is critical because electrophiles will attack the nitrogen (N-alkylation) or the C3-hydroxyl (O-alkylation) depending on the base and solvent used.[1][3]

-

Form A (Pyridin-2,3-diol): Favored in gas phase or non-polar solvents.[1][3] Aromatic pyridine ring intact.[1][3]

-

Form B (3-Hydroxy-2-pyridone): Favored in polar solvents and crystal lattice.[1][3] The amide-like resonance stabilizes this form, making the Nitrogen nucleophilic.[1]

Figure 1: Tautomeric equilibrium shifting between the diol and pyridone forms, dictating regioselectivity.

Primary Pharmaceutical Applications

A. AMPA Receptor Antagonists (CNS)

The 2,3-dihydroxypyridine moiety is a structural mimic of the glutamate binding site.[1][3] It is a key building block for 2,3-benzodiazepine derivatives and quinoxalinedione analogs (e.g., NBQX derivatives).[1][3]

-

Mechanism: The 3-hydroxyl group acts as a hydrogen bond donor, while the 2-carbonyl (in pyridone form) acts as an acceptor, mimicking the

-amino acid moiety of glutamate.[1] -

Key Drug Class: Competitive AMPA antagonists for epilepsy and neuroprotection.[1][3]

B. HIV-1 RNase H Inhibitors

Recent medicinal chemistry campaigns have identified 3-hydroxy-2-pyridone derivatives as potent inhibitors of the RNase H activity of HIV-1 reverse transcriptase.[1][3] The metal-chelating ability of the 2,3-oxygen motif (binding

Core Experimental Protocol: Regioselective N-Alkylation

The Challenge: Direct alkylation of 2,3-dihydroxypyridine often results in mixtures of N-alkyl and O-alkyl products.[1][3][4] The Solution: A "Self-Validating" protocol using a temporary protecting group strategy to lock the regioselectivity.[1][3]

Protocol: Synthesis of N-Substituted-3-Benzyloxy-2-Pyridone

This workflow ensures 100% N-selectivity by blocking the competing C3-hydroxyl group first.[1][3]

Step 1: Protection (O-Benzylation)[1][3]

-

Dissolution: Dissolve 2,3-dihydroxypyridine HCl (1.0 eq) in DMF (10 vol).

-

Base Addition: Add

(2.5 eq) at 0°C. Note: 2.5 eq is required to neutralize the HCl salt and deprotonate the 3-OH. -

Reagent: Add Benzyl bromide (1.1 eq) dropwise.

-

Reaction: Stir at 25°C for 4 hours.

-

Validation: TLC (50% EtOAc/Hexane).[1][3] The 3-O-benzyl product (

) is distinct from the starting material (

Step 2: N-Alkylation (The Critical Step)[1][3]

-

Substrate: Use the isolated 3-(benzyloxy)pyridin-2(1H)-one.[1][3]

-

Conditioning: Dissolve in anhydrous THF.

-

Deprotonation: Add NaH (1.2 eq, 60% dispersion) at 0°C. Wait for

evolution to cease. -

Electrophile: Add the alkyl halide (R-X, 1.1 eq).

-

Reflux: Heat to 60°C for 6-12 hours.

-

Workup: Quench with

, extract with EtOAc.

Why this works: By benzylating the 3-OH first, you eliminate the possibility of O3-alkylation.[1][3] The remaining nucleophile is the Nitrogen (amide), forcing N-alkylation.[1][3]

Figure 2: Step-wise workflow to ensure regioselective N-alkylation, avoiding common O-alkylation impurities.

Quality Control & Characterization

To validate the identity of 2,3-Dihydroxypyridine HCl, the following parameters must be met. The HCl salt shifts the proton signals significantly compared to the free base.[1][3]

| Test Parameter | Specification (HCl Salt) | Method/Observation |

| Appearance | Off-white to beige crystalline powder | Visual Inspection |

| Solubility | Soluble in Water, DMSO, Methanol | 50 mg/mL test |

| 1H-NMR (DMSO-d6) | Aromatic region.[3] Broad exchangeable protons >10 ppm.[1][3] | |

| Chloride Content | 23.5% | Argentometric Titration ( |

| HPLC Purity | C18 Column, Phosphate buffer/MeCN gradient | |

| Loss on Drying | TGA or Oven at 105°C |

Critical Analytical Note: In NMR, the free base 2,3-DHP often shows broad peaks due to rapid tautomeric exchange.[1][3] The HCl salt "freezes" the protonation state, usually resulting in sharper aromatic signals, but the hydroxyl protons may be very broad or invisible depending on water content in the DMSO.[1]

Safety & Handling

-

Acidity: The hydrochloride salt is acidic.[1][3] Aqueous solutions will have a pH < 3.[1][3] Corrosive to mild steel.[1][3]

-

Toxicity: 2,3-DHP is a structural analog of mimosine and can act as an iron chelator.[1][3] Avoid inhalation of dust.[1][3][5]

-

Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) in tightly sealed containers. Desiccate at 4°C for long-term storage.

References

-

Ohmori, J., et al. (1996).[1][3] "Novel AMPA receptor antagonists: synthesis and structure-activity relationships of 1-hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)-quinoxalinedione and related compounds." Journal of Medicinal Chemistry, 39(20), 3971-3979.[1][3][6] Retrieved from [Link]

-

Wang, N., et al. (2024).[1][3][4] "P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters." The Journal of Organic Chemistry, 89(6), 3657-3665.[1][3] Retrieved from [Link][1][3]

-

PubChem. (n.d.).[1][3] Compound Summary for CID 28115: 2,3-Dihydroxypyridine. National Library of Medicine.[1][3] Retrieved from [Link]

-

De Sarro, A., et al. (1999).[1][3][7] "Synthesis and anticonvulsant activity of new 2,3-benzodiazepines as AMPA receptor antagonists." Il Farmaco, 54(3), 178-187.[1][3][7] Retrieved from [Link]

Sources

- 1. 2,6-Dihydroxypyridine - Wikipedia [en.wikipedia.org]

- 2. 16867-04-2|2,3-Dihydroxypyridine|BLD Pharm [bldpharm.com]

- 3. 2,3-Dihydroxypyridine | C5H5NO2 | CID 28115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. Novel AMPA receptor antagonists: synthesis and structure-activity relationships of 1-hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)- quinoxalinedione and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and anticonvulsant activity of new 2,3-benzodiazepines as AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol: 2,3-Dihydroxypyridine (3,2-HOPO) as a High-Affinity Bidentate O,O-Donor Ligand

[1]

Executive Summary

This guide details the application of 2,3-Dihydroxypyridine (also known as 3-hydroxypyridin-2(1H)-one or 3,2-HOPO ) as a bidentate ligand.[1] Unlike simple aromatic diols, this molecule exhibits a tautomeric equilibrium that favors a pyridinone structure in metal complexes, enabling it to act as a potent O,O-donor chelator.

It is primarily used to sequester "hard" Lewis acids (e.g., Fe(III), Al(III), Ga(III), Th(IV), Gd(III) ) with high thermodynamic stability (

Chemical Foundation & Mechanism[1]

Tautomerism and Coordination Mode

The "2,3-dihydroxypyridine" nomenclature can be misleading.[1] In aqueous solution and upon metal binding, the molecule predominantly adopts the 3-hydroxy-2-pyridinone tautomer.[1]

-

Aromatic Form: 2,3-Dihydroxypyridine (Less relevant for high-affinity chelation).[1]

-

Active Ligand Form: 3-Hydroxypyridin-2-one (3,2-HOPO).[1][2]

-

Binding Mechanism: The metal displaces the proton on the 3-hydroxyl group and coordinates to the carbonyl oxygen at position 2. This forms a thermodynamically stable 5-membered chelate ring .[1]

Advantages Over Analogues

| Feature | 3,2-HOPO (2,3-DHP) | Catechol | Hydroxamate |

| Donor Atoms | O, O (Neutral/Anionic) | O, O (Dianionic) | O, O (Monoanionic) |

| pKa (Ligand) | ~8.7 (3-OH) | ~9.2, ~13.0 | ~8.9 |

| Redox Stability | High (Resistant to oxidation) | Low (Oxidizes to quinones) | Moderate (Hydrolysis risk) |

| Fe(III) Affinity | High ( | Very High ( | Moderate ( |

| Biological pH | Forms neutral | Forms charged species | Forms neutral |

Visualization of Tautomerism & Binding

The following diagram illustrates the conversion of the HCl salt to the active chelate.

Caption: Transformation of the 2,3-DHP HCl salt into the active 3,2-HOPO anion for metal coordination.

Pre-Protocol: Handling the HCl Salt

Critical Step: Commercial sources often supply 2,3-dihydroxypyridine as the Hydrochloride (HCl) salt . Direct addition to a metal salt solution without neutralization will result in a highly acidic environment (pH < 2), preventing complexation (protons compete with the metal for the oxygen donors).

-

Stoichiometry: You must add 1 equivalent of base just to neutralize the HCl, plus 1 additional equivalent per ligand to deprotonate the hydroxyl group for coordination.

-

Total Base: 2 equivalents of Base per 1 equivalent of Ligand-HCl.[1]

Protocol: Synthesis of Tris(2,3-dihydroxypyridinato)iron(III)

Objective: Synthesize the neutral, lipophilic complex

Materials

-

Ligand: 2,3-Dihydroxypyridine HCl (MW: ~147.56 g/mol ).[1]

-

Metal Source: Iron(III) Chloride Hexahydrate (

). -

Base: Sodium Hydroxide (1M NaOH) or Triethylamine (

). -

Solvent: Methanol (MeOH) and Deionized Water (

).

Experimental Workflow

Step 1: Ligand Preparation

-

Dissolve 3.0 mmol (443 mg) of 2,3-Dihydroxypyridine HCl in 10 mL of Methanol/Water (1:1 v/v).

-

Observation: The solution may be slightly pale yellow.

-

Add 6.0 mmol of Base (e.g., 6 mL of 1M NaOH).

-

Note: The first 3 mmol neutralizes the HCl. The next 3 mmol generates the phenolate anion.

-

Check: Verify pH is approximately 8–9.[1]

-

Step 2: Metal Addition

-

Dissolve 1.0 mmol (270 mg) of

in 5 mL of water. -

Add the iron solution dropwise to the stirring ligand solution.

-

Immediate Observation: The solution will turn intense dark purple/red .[1] This is the characteristic Ligand-to-Metal Charge Transfer (LMCT) band, confirming O,O-chelation.[1]

Step 3: Equilibration & Isolation

-

Stir at room temperature for 30–60 minutes.

-

For Analysis: The solution can be used directly for UV-Vis (

). -

For Isolation:

-

Evaporate methanol under reduced pressure.[1]

-

The neutral complex

often precipitates from the remaining aqueous phase due to lower solubility than the charged free ligand. -

Filter the dark solid, wash with cold water, and dry in vacuo.

-

Diagram of Experimental Setup

Caption: Step-by-step workflow for the synthesis of the Iron(III) tris-chelate.

Advanced Applications

Actinide Decorporation (Th, U)

The 3,2-HOPO moiety is a "hard" donor with exceptional affinity for tetravalent actinides.

-

Modification: For biological use, multiple 3,2-HOPO units are often attached to a polyamine backbone (e.g., spermine) to create octadentate ligands (e.g., 3,4,3-LI(1,2-HOPO) analogues).

-

Protocol Adjustment: Use Th(

)

Catalysis (Ruthenium/Iridium)

2,3-DHP can serve as an ancillary ligand in organometallic catalysis.[1]

-

Role: The O,O-chelation stabilizes high oxidation states.[1]

-

Example: Reaction with

in the presence of NaOAc yields neutral complexes active in transfer hydrogenation.

Characterization & Data

UV-Vis Spectroscopy

The most diagnostic tool for Fe(III) complexes.[1]

-

Free Ligand:

( -

Fe(III) Complex: Broad band at 450–550 nm (

).-

Diagnostic: A shift in

to shorter wavelengths (blue shift) as pH decreases indicates stepwise dissociation (

-

Stability Constants (Log )

Comparison of 2,3-DHP (3,2-HOPO) with standard chelators for Fe(III).

| Ligand Class | Note | ||

| 3,2-HOPO (2,3-DHP) | ~11.7 | ~32.0 | High affinity, redox stable |

| 3,4-HOPO (Deferiprone) | ~14.2 | ~37.2 | Higher affinity, clinical standard |

| Catechol | ~20.0 | ~43.0 | Prone to oxidation at pH > 7 |

| Acetohydroxamic Acid | ~9.0 | ~28.0 | Lower affinity, hydrolytically unstable |

Data sourced from SciSpace [1] and NIH [2].

Troubleshooting

| Issue | Cause | Solution |

| Precipitate forms immediately upon metal addition | pH is too high (Metal Hydroxide) or too low (Ligand protonated).[1] | Maintain pH 7–8.[1] Add base slowly. |

| No color change (Fe) | Ligand is still protonated (pH < 4). | Add more base. Remember the HCl salt consumes 1 eq. |

| Solution turns black/brown | Oxidation of Fe(II) or ligand decomposition. | Ensure Fe(III) source is pure. 2,3-DHP is generally stable, but avoid strong oxidants.[1] |

References

-

Hider, R. C., & Zhou, T. (2012). Hydroxypyridinone Journey into Metal Chelation. SciSpace. Link

-

Santos, M. A., & Chaves, S. (2015). 3-Hydroxypyridinone derivatives as metal-sequestering agents for therapeutic use. Future Medicinal Chemistry (NIH PubMed). Link

-

Callegari, E., et al. (2023).[3] Thermodynamic and Kinetic Stabilities of Al(III) Complexes with N2O3 Pentadentate Ligands. Molecules (MDPI). Link

-

PubChem. (2025).[1][4] 2,3-Dihydroxypyridine Compound Summary. National Library of Medicine.[1] Link

Application Notes & Protocols: Strategic Synthesis of Nitrogen Heterocycles from 2,3-Dihydroxypyridine HCl

Abstract

2,3-Dihydroxypyridine, often handled as its hydrochloride salt, is a versatile and highly functionalized scaffold for the synthesis of a diverse array of heterocyclic compounds. Its unique electronic and structural properties, arising from the tautomeric equilibrium between the diol and the pyridone forms, make it a valuable precursor in medicinal chemistry and drug development. This technical guide provides an in-depth exploration of synthetic strategies that leverage 2,3-dihydroxypyridine and its derivatives to construct complex fused heterocyclic systems. We will detail the rationale behind key transformations, provide validated, step-by-step protocols for the synthesis of crucial intermediates like 2-amino-3-hydroxypyridine and 2,3-diaminopyridine, and demonstrate their application in the construction of high-value scaffolds such as pyrido[2,3-b]pyrazines and oxazolo[4,5-b]pyridines.

Introduction: The Versatility of the 2,3-Dihydroxypyridine Scaffold

2,3-Dihydroxypyridine (2,3-DHP) is an organic compound characterized by a pyridine ring substituted with two hydroxyl groups at adjacent positions. This arrangement of functional groups imparts significant reactivity and makes it an attractive starting material for building more complex molecular architectures. A critical aspect of its chemistry is its existence in a tautomeric equilibrium with 3-hydroxy-2(1H)-pyridone. This tautomerism influences its aromaticity, nucleophilicity, and the types of reactions it can undergo, making it a cornerstone for the synthesis of pharmaceuticals and agrochemicals. The hydrochloride salt is often used to improve stability and handling.

The strategic value of 2,3-DHP lies in its potential for conversion into key diamino and amino-hydroxy pyridine intermediates. These intermediates serve as powerful building blocks for annulation reactions, allowing for the construction of fused heterocyclic systems that are prevalent in a vast number of biologically active molecules. This guide will focus on the practical, hands-on methodologies required to unlock this synthetic potential.

Physicochemical Properties of 2,3-Dihydroxypyridine

| Property | Value | Reference |

| CAS Number | 16867-04-2 | |

| Molecular Formula | C₅H₅NO₂ | |

| Molecular Weight | 111.10 g/mol | |

| Appearance | Light yellow to brown powder/crystal | |

| Tautomeric Form | Pyridine-2,3-diol ⇌ 3-Hydroxy-2(1H)-pyridone |

Chapter 1: Synthesis of Key Amino-Pyridine Intermediates

The direct functionalization of 2,3-DHP can be challenging. A more robust and versatile strategy involves its conversion into more reactive amino-substituted pyridines. These intermediates are the linchpins for constructing a wide range of fused heterocyclic systems. The most common pathway involves the reduction of nitropyridine precursors.

Protocol: Synthesis of 2-Amino-3-hydroxypyridine

2-Amino-3-hydroxypyridine is a crucial intermediate, serving as a precursor for oxazolo[4,5-b]pyridines and other fused systems. A reliable method for its synthesis is the catalytic hydrogenation of 2-hydroxy-3-nitropyridine.

Rationale: Catalytic hydrogenation using palladium on carbon (Pd/C) is a classic and highly efficient method for the reduction of aromatic nitro groups to amines. The reaction is clean, proceeds under mild conditions (hydrogen balloon pressure), and the catalyst can be easily removed by filtration. Methanol is an excellent solvent choice as it readily dissolves the starting material and does not interfere with the hydrogenation process.

Experimental Protocol:

-

Reaction Setup: To a solution of 2-hydroxy-3-nitropyridine (5.0 g, 35.7 mmol) in methanol (250 mL) in a round-bottom flask, add 10% Palladium on Carbon (Pd/C) (1.0 g).

-

Inerting: Secure a rubber septum to the flask and flush the system with argon gas for 5 minutes to remove atmospheric oxygen.

-

Hydrogenation: Bubble hydrogen gas through the solution for 10 minutes, then maintain a hydrogen atmosphere using a balloon.

-

Reaction Monitoring: Stir the mixture vigorously at room temperature overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad thoroughly with methanol to ensure complete recovery of the product.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting solid can be purified by silica gel column chromatography using a mobile phase of 5% methanol in dichloromethane to yield 2-amino-3-hydroxypyridine as a pure solid (Expected Yield: ~89%).

Protocol: Synthesis of 2,3-Diaminopyridine

2,3-Diaminopyridine is the cornerstone for synthesizing pyrido[2,3-b]pyrazines and related quinoxaline analogues. It is commonly prepared by the reduction of 2-amino-3-nitropyridine.

Rationale: The reduction of a nitro group in the presence of an existing amino group can be achieved using various methods, including catalytic hydrogenation or reduction with metals in acidic media. A well-established method uses iron powder in an acidified aqueous ethanol solution. This method is cost-effective and highly effective for nitro group reduction.

Experimental Protocol:

-

Reaction Setup: In a 100-mL flask fitted with a reflux condenser, charge 2-amino-3-nitropyridine (10.0 g, 71.9 mmol), reduced iron powder (30 g), 95% ethanol (40 mL), water (10 mL), and concentrated hydrochloric acid (0.5 mL).

-

Heating: Heat the mixture on a steam bath for 1 hour with stirring. The reaction is exothermic and should be monitored.

-

Work-up: After the heating period, filter the hot reaction mixture to remove the iron powder. Wash the iron residue with three 10-mL portions of hot 95% ethanol.

-

Isolation: Combine the filtrate and washings and evaporate to dryness under reduced pressure.

-

Purification: Recrystallize the dark residue from water (approx. 50 mL) with activated charcoal to decolorize the solution. The pure 2,3-diaminopyridine will crystallize upon cooling.

Synthetic Pathway Overview

The following diagram illustrates the strategic conversion of a simple pyridine precursor into highly functionalized diaminopyridine, which then serves as a versatile building block for complex heterocyclic systems.

Caption: Strategic workflow from a nitropyridine precursor to key intermediates and final fused heterocyclic products.

Chapter 2: Application in Fused Heterocyclic Synthesis

With the key amino-pyridine intermediates in hand, we can now explore their application in constructing medicinally relevant fused heterocyclic cores. These reactions are typically robust cyclocondensation processes that form new rings onto the pyridine scaffold.

Synthesis of Pyrido[2,3-b]pyrazines

Pyrido[2,3-b]pyrazines are a class of nitrogen-containing heterocycles with a wide range of biological activities. They are structural analogues of quinoxalines and are readily synthesized by the condensation of 2,3-diaminopyridine with a 1,2-dicarbonyl compound.

Mechanism Rationale: The reaction proceeds via a classical condensation mechanism. The nucleophilic amino groups of 2,3-diaminopyridine attack the two electrophilic carbonyl carbons of the dicarbonyl compound (e.g., benzil). This is followed by a dehydration cascade, leading to the formation of the stable, aromatic pyrazine ring fused to the pyridine core. The reaction is often carried out in ethanol or acetic acid, which facilitates both the reaction and the subsequent crystallization of the product.

Experimental Protocol: Synthesis of 2,3-Diphenylpyrido[2,3-b]pyrazine

-

Reaction Setup: Dissolve 2,3-diaminopyridine (1.0 g, 9.16 mmol) and benzil (1.93 g, 9.16 mmol) in ethanol (30 mL) in a round-bottom flask equipped with a reflux condenser.

-

Reaction Conditions: Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction by TLC until the starting materials are consumed.

-

Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will typically precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization from ethanol.

Synthesis of Oxazolo[4,5-b]pyridines

The oxazolo[4,5-b]pyridine scaffold is another important heterocyclic system found in various biologically active compounds. It can be efficiently synthesized from 2-amino-3-hydroxypyridine through condensation with acylating agents like benzoyl chloride.

Mechanism Rationale: This synthesis is a cyclocondensation reaction. Initially, the more nucleophilic amino group of 2-amino-3-hydroxypyridine attacks the electrophilic carbonyl carbon of benzoyl chloride, forming an amide intermediate. The subsequent intramolecular cyclization occurs via the attack of the hydroxyl group onto the amide carbonyl, followed by dehydration to form the fused oxazole ring. The reaction can be promoted by a base or performed under microwave irradiation to accelerate the process.

Experimental Protocol: Synthesis of 2-Phenyloxazolo[4,5-b]pyridine

-

Reaction Setup: In a microwave-safe vial, combine 2-amino-3-hydroxypyridine (0.5 g, 4.54 mmol), benzoyl chloride (0.64 g, 4.54 mmol), and a basic nano-catalyst like amino-functionalized SBA-15 (if available) or a few drops of pyridine.

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 120 °C) for a short period (e.g., 10-15 minutes).

-

Work-up: After cooling, dissolve the reaction mixture in a suitable solvent like dichloromethane and wash with a saturated sodium bicarbonate solution to remove any acidic byproducts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure 2-phenyloxazolo[4,5-b]pyridine.

Chapter 3: Summary of Synthetic Applications

The protocols detailed above showcase the strategic utility of 2,3-dihydroxypyridine as a foundational scaffold. By converting it into key amino-substituted intermediates, a direct and efficient pathway to complex, high-value heterocyclic systems is established.

| Starting Material | Key Intermediate | Reagent | Heterocyclic Product | Reaction Type |

| 2-Hydroxy-3-nitropyridine | 2-Amino-3-hydroxypyridine | Benzoyl Chloride | Oxazolo[4,5-b]pyridine | Cyclocondensation |

| 2-Amino-3-nitropyridine | 2,3-Diaminopyridine | Benzil | Pyrido[2,3-b]pyrazine | Condensation |

Conclusion

2,3-Dihydroxypyridine HCl is more than a simple pyridine derivative; it is a strategic precursor for advanced heterocyclic synthesis. The key to unlocking its potential lies in the efficient and high-yielding conversion to amino-functionalized intermediates. The protocols outlined in this guide provide researchers, scientists, and drug development professionals with a reliable and rational approach to synthesizing medicinally relevant scaffolds like pyrido[2,3-b]pyrazines and oxazolo[4,5-b]pyridines. The principles of functional group interconversion and subsequent cyclocondensation demonstrated here can be adapted and expanded to create vast libraries of novel heterocyclic compounds for screening and development.

References

- Synthesis of 2-Amino-3-hydroxypyridine: The protocol for the reduction of 2-hydroxy-3-nitropyridine is a standard procedure in organic synthesis, widely documented in chemical literature and methodology d

- Synthesis of 2,3-Diaminopyridine: The reduction of 2-amino-3-nitropyridine using iron in acidic media is a classic method described in various organic synthesis resources.

- Synthesis of Pyrido[2,3-b]pyrazines: The condensation of 2,3-diaminopyridine with 1,2-dicarbonyls is a well-established route to this class of heterocycles.

- Synthesis of Oxazolo[4,5-b]pyridines: The reaction of 2-amino-3-hydroxypyridine with acylating agents is a known method for the form

- General Heterocyclic Synthesis: Comprehensive reviews and books on heterocyclic chemistry provide the foundational principles for the reactions described.

Application Notes and Protocols for 2,3-Dihydroxypyridine Hydrochloride in Metal Coordination Chemistry

Introduction

The rich field of coordination chemistry is continually advanced by the design and application of versatile ligands. Among these, pyridine-based molecules are foundational due to their robust coordination properties and electronically tunable nature.[1] This guide focuses on 2,3-dihydroxypyridine (2,3-DHP), a particularly compelling ligand whose utility is enhanced by the presence of two hydroxyl groups adjacent to the nitrogen heteroatom.[2] These functional groups introduce the potential for strong chelation, forming stable, multi-dentate complexes with a wide array of metal ions. The commercially available hydrochloride salt form enhances the compound's stability and solubility in polar solvents, simplifying its use in synthesis. The resulting metal complexes are of significant interest across diverse fields, including homogeneous catalysis, the development of novel therapeutic agents, and materials science.[3][4][5]

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It provides an in-depth look at the fundamental coordination chemistry of 2,3-DHP, detailed protocols for the synthesis and characterization of its metal complexes, and an overview of its burgeoning applications.

Section 1: Fundamental Coordination Chemistry of 2,3-Dihydroxypyridine

Acidity and Coordination Behavior

The coordination behavior of 2,3-DHP is governed by its electronic structure and the acidity of its functional groups. The pyridinium nitrogen and the two hydroxyl groups are all potential sites for protonation or deprotonation. The acidity constants (pKa values) are critical parameters that dictate which species is present at a given pH and, consequently, which atoms are available for metal binding. In acidic media, the ligand exists in its protonated form. As the pH increases, the hydroxyl groups are sequentially deprotonated, creating anionic oxygen donors that are strong Lewis bases. This deprotonation is essential for forming stable chelate complexes. For instance, improved values for two acidity constants have been calculated, which are crucial for understanding its complexation equilibria in solution.[6]

Primary Coordination Mode: N,O-Chelation

While several coordination modes are possible, 2,3-DHP most commonly acts as a bidentate, monoanionic ligand. This involves the coordination of the pyridine nitrogen and the deprotonated oxygen of the adjacent hydroxyl group (at the 2-position) to a metal center. This arrangement forms a highly stable five-membered chelate ring, a thermodynamically favorable structure known as the "chelate effect".[7] The second hydroxyl group at the 3-position may remain protonated or can be deprotonated at higher pH values, potentially bridging to another metal center or influencing the overall complex solubility and hydrogen-bonding network.

Stability of Metal Complexes

The stability of a metal complex in solution is quantified by its stability constant (or formation constant), with higher values indicating stronger metal-ligand interactions.[8] The chelate effect provided by 2,3-DHP's bidentate coordination contributes to the formation of thermodynamically stable complexes.[7] The stability is also influenced by the nature of the metal ion, including its charge, ionic radius, and preferred coordination geometry.[7]

A practical example is the well-studied complexation of 2,3-DHP with iron(III). The conditional and overall stability constants in 1 M hydrochloric acid have been determined, providing quantitative evidence of a strong interaction.[6]

Table 1: Equilibrium Constants for the Fe(III)-2,3-DHP System

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Conditional Stability Constant | Log K = 4.09 ± 0.02 | 1 M HCl | [6] |

| Overall Stability Constant | Log β = 11.2 | 1 M HCl |[6] |

This data underscores the high affinity of 2,3-DHP for hard metal ions like Fe(III), a property that is highly relevant for applications in iron chelation therapy or catalysis.

Section 2: Synthesis of 2,3-DHP Metal Complexes: A General Protocol

Principle of Synthesis

The synthesis of metal complexes with 2,3-DHP typically proceeds via a ligand substitution reaction. A metal salt precursor, often a halide or acetate, is dissolved in a suitable solvent. Upon addition of 2,3-dihydroxypyridine hydrochloride, the 2,3-DHP ligand displaces weakly bound solvent molecules from the metal's coordination sphere. A key step in this process is the in-situ deprotonation of the ligand's hydroxyl group, which is usually accomplished by adding a base. The reaction is often heated to overcome the activation energy and drive the formation of the thermodynamically stable product.

Materials and Reagents

-

Ligand: 2,3-Dihydroxypyridine hydrochloride (C₅H₅NO₂·HCl)

-

Metal Precursors: Metal(II) or Metal(III) salts (e.g., FeCl₃, CoCl₂·6H₂O, Ni(OAc)₂·4H₂O, CuCl₂·2H₂O, Zn(OAc)₂)

-

Solvents: Anhydrous ethanol or methanol are commonly used due to their ability to dissolve both the ligand and many metal salts.

-

Base: A weak, non-coordinating base such as ammonium hydroxide (0.1N NH₄OH), triethylamine (Et₃N), or sodium hydroxide (NaOH) solution.[9]

Step-by-Step Experimental Protocol

This protocol provides a generalized procedure that can be adapted for various transition metals. Molar ratios and reaction times may need to be optimized for specific metal precursors.

-

Ligand Solution Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2.0 mmol of 2,3-dihydroxypyridine hydrochloride in 25 mL of ethanol. Stir until a clear solution is obtained.

-

Metal Salt Solution Preparation: In a separate beaker, dissolve 1.0 mmol of the chosen metal salt in 15 mL of ethanol. Gentle warming may be necessary to facilitate dissolution.

-

Reaction Initiation: Slowly add the metal salt solution to the stirring ligand solution at room temperature. A color change is often observed upon mixing.

-

pH Adjustment and Deprotonation (Critical Step): While stirring vigorously, add a base (e.g., 0.1N NH₄OH) dropwise to the reaction mixture.[9] Monitor the pH of the solution, aiming for a neutral or slightly basic range (pH 7-8). The addition of base is crucial as it deprotonates the hydroxyl group of 2,3-DHP, activating it for chelation. This step often induces the precipitation of the metal complex.

-

Reaction Completion: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-90 °C) for 3-6 hours.[9] Refluxing provides the thermal energy needed to ensure complete complex formation and can improve the crystallinity of the product.

-

Isolation: After the reflux period, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.

-

Purification: Collect the solid product by vacuum filtration. Wash the precipitate sequentially with warm water (to remove unreacted salts and the base), followed by 50% ethanol, and finally a small amount of cold diethyl ether (to aid in drying).[9]

-

Drying: Dry the purified complex in a vacuum desiccator over anhydrous CaCl₂ or P₄O₁₀ for 24 hours.

Section 3: Characterization of 2,3-DHP Complexes

A multi-technique approach is essential to unambiguously determine the structure, composition, and purity of the newly synthesized complexes.

Spectroscopic Methods

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: This is a primary tool for confirming ligand coordination. Key diagnostic features include:

-

The disappearance or significant broadening of the broad ν(O-H) stretch from the free ligand (around 3200-3400 cm⁻¹), indicating deprotonation and coordination of the oxygen atom.[10]

-

Shifts in the pyridine ring stretching vibrations (typically 1400-1600 cm⁻¹) upon coordination of the nitrogen atom to the metal.

-

The appearance of new, low-frequency bands corresponding to metal-oxygen (ν(M-O)) and metal-nitrogen (ν(M-N)) vibrations (typically below 600 cm⁻¹).[10]

-

-

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic environment of the metal center and can help infer coordination geometry.

-

Ligand-to-Metal Charge Transfer (LMCT) bands: Intense absorptions, often in the UV or high-energy visible region, arise from the excitation of an electron from a ligand-based orbital to a metal-based orbital.[9]

-

d-d transitions: For transition metal complexes, weaker absorptions in the visible region correspond to electronic transitions between d-orbitals. The energy and number of these bands are characteristic of the metal's oxidation state and the complex's geometry (e.g., octahedral vs. tetrahedral).[9]

-

Structural and Thermal Analysis

-

X-Ray Diffraction (XRD): Single-crystal XRD is the definitive method for determining the precise three-dimensional structure, including bond lengths, bond angles, and coordination geometry. Powder XRD is used to confirm the phase purity of the bulk sample and can help identify its crystalline nature.[11]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is invaluable for determining the thermal stability of the complex and quantifying the number of solvent molecules (e.g., water) present, distinguishing between lattice and coordinated solvent based on the decomposition temperature.[11]

-

Elemental Analysis (CHN): This technique determines the mass percentages of carbon, hydrogen, and nitrogen in the complex. The experimental values are compared to the calculated values for the proposed chemical formula to confirm its elemental composition.

Section 4: Applications in Research and Development

The unique electronic and structural features of 2,3-DHP metal complexes make them promising candidates for a range of applications.

Homogeneous Catalysis

The ability of the 2,3-DHP ligand to stabilize various oxidation states of a metal center is a key attribute for catalysis. By modifying the electronic properties of the metal, the ligand can tune its reactivity for specific transformations. Drawing parallels from related iron-terpyridine and iridium-dihydroxybipyridine systems, 2,3-DHP complexes are promising for:

-

Oxidation Reactions: Fe(III)-DHP complexes could act as catalysts for the oxidation of pollutants or organic substrates, where the iron center cycles between different valence states to activate oxidants like hydrogen peroxide.[3][12][13]

-

Hydrogenation/Transfer Hydrogenation: Rhodium or Iridium complexes could be explored for catalytic hydrogenation, such as the conversion of CO₂ to formate, a reaction where cooperative metal-ligand effects are often crucial.[14]

Medicinal and Bioinorganic Chemistry

The strong chelating ability of 2,3-DHP, particularly for biologically relevant metal ions like iron and zinc, positions it as a valuable scaffold for drug development.

-

Metal Chelation Therapy: Similar to the clinically used 3-hydroxy-4-pyridinones, 2,3-DHP derivatives could be developed as agents to treat diseases of metal overload, such as β-thalassemia (iron overload).[15]

-

Antimicrobial and Anticancer Agents: It is well-established that the biological activity of an organic ligand can be significantly enhanced upon coordination to a metal ion.[4] 2,3-DHP complexes of metals like copper, zinc, or ruthenium could exhibit potent antimicrobial or cytotoxic activity, driven by mechanisms such as DNA binding or the generation of reactive oxygen species.[5][16]

Materials Science

The ability of 2,3-DHP to link metal centers can be exploited in the creation of advanced materials.

-

Coordination Polymers: By using reaction conditions that favor bridging, 2,3-DHP could be used to construct one-, two-, or three-dimensional coordination polymers with interesting magnetic or porous properties.[17]

-

Chemosensors: The coordination of specific metal ions can induce a change in the photophysical properties (color or fluorescence) of the ligand, forming the basis for selective chemosensors.[3]

Conclusion and Future Outlook

2,3-Dihydroxypyridine hydrochloride is a highly versatile and accessible ligand for coordination chemistry. Its robust N,O-chelation leads to the formation of stable complexes with a wide range of metal ions. The protocols and characterization workflows detailed in this guide provide a solid foundation for researchers to synthesize and study new 2,3-DHP metal complexes. The potential applications in catalysis, medicine, and materials science are substantial and largely underexplored. Future research should focus on expanding the library of 2,3-DHP complexes to include a broader array of transition metals and lanthanides, followed by systematic screening of their catalytic performance and biological activity to unlock their full potential.

References

-

Title: Equilibrium Constants for 2,3-Dihydroxypyridine and its Complex with Iron(III) in 1 M Hydrochloric Acid Source: Canadian Science Publishing URL: [Link]

-

Title: Synthesis and characterization of transition metal complexes of 2-(salicylimino)-3-hydroxypyridine Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL: [Link]

-

Title: Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review Source: PMC (National Center for Biotechnology Information) URL: [Link]

-

Title: Synthesis and Characterization of Some Transition Metal Complexes of 2-Amino-3-hydroxypyridine and its Application in Corrosion Inhibition Source: ResearchGate URL: [Link]

-

Title: Comparison of catalytic activities of a series of Ir-dihydroxybipyridine complexes in the hydrogenation of CO2 to the formate salt. Source: ResearchGate URL: [Link]

-

Title: Synthesis, Characterization, and Theoretical Studies of Metal Complexes Derived from the Chiral Tripyridyldiamine Ligand Bn-CDPy3 Source: PMC (National Center for Biotechnology Information) URL: [Link]

-

Title: Transition metal pyridine complexes Source: Wikipedia URL: [Link]

-

Title: Stability constants of metal complexes and their applications Source: Delhi University URL: [Link]

-

Title: Stability constants of complexes Source: Wikipedia URL: [Link]

-

Title: Stability Constants of Metal Complexes in Solution Source: Semantic Scholar URL: [Link]

-

Title: Biological activities of polypyridyl type ligands: implications for bioinorganic chemistry and light-activated metal complexes Source: PMC (National Center for Biotechnology Information) URL: [Link]

-

Title: Some relationships among the stabilities of metal complexes Source: SciSpace by Typeset URL: [Link]

-

Title: Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I) Source: JSciMed Central URL: [Link]

-

Title: Medicinal Applications of Metal Complexes Binding to Biological Macromolecules Source: ResearchGate URL: [Link]

-

Title: Synthesis and Spectroscopic Characterizations of Some Essential Metal Ion (MgII, CaII, ZnII, and FeIII) Pipemidic Acid Chemotherapeutic Agent Complexes Source: MDPI URL: [Link]

-

Title: Examples of the coordination modes of hydroxypyridine/pyridonato-based ligands in the chemistry of Ru. Source: ResearchGate URL: [Link]

-

Title: Application of Metal Complexes in Therapeutics Source: ResearchGate URL: [Link]

-

Title: Synthesis and characterization of pyridine alkoxide-ligated metal complexes Source: American Chemical Society URL: [Link]

-

Title: 2,3-Dihydroxypyridine Source: PubChem URL: [Link]

-

Title: Application of Coordination Compounds with Transition Metal Ions in the Chemical Industry—A Review Source: MDPI URL: [Link]

-

Title: BODIPY based Metal-Organic Macrocycles and Frameworks: Recent Therapeutic Developments Source: PMC (National Center for Biotechnology Information) URL: [Link]

-

Title: Valence-dependent catalytic activities of iron terpyridine complexes for pollutant degradation Source: Royal Society of Chemistry URL: [Link]

-

Title: Homoleptic coordination polymers and complexes of transition metals with 2-(1,2,4-1H-triazol-3-yl) pyridine and tuning towards white-light emission Source: Royal Society of Chemistry URL: [Link]

-

Title: 3-Hydroxypyridinone Derivatives as Metal-Sequestering Agents for Therapeutic Use Source: ResearchGate URL: [Link]

-

Title: High Catalytic Activity of Heterometallic (Fe6Na7 and Fe6Na6) Cage Silsesquioxanes in Oxidations with Peroxides Source: MDPI URL: [Link]

Sources

- 1. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]

- 2. 2,3-Dihydroxypyridine | C5H5NO2 | CID 28115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological activities of polypyridyl type ligands: implications for bioinorganic chemistry and light-activated metal complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Stability constants of complexes - Wikipedia [en.wikipedia.org]

- 9. jocpr.com [jocpr.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Valence-dependent catalytic activities of iron terpyridine complexes for pollutant degradation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. jscimedcentral.com [jscimedcentral.com]

- 17. Homoleptic coordination polymers and complexes of transition metals with 2-(1,2,4-1H-triazol-3-yl) pyridine and tuning towards white-light emission - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Preparation of 3-hydroxypyridin-2-one from hydrochloride salt

Application Note: High-Purity Isolation of 3-Hydroxypyridin-2-one from Hydrochloride Salt

Abstract & Strategic Context

3-Hydroxypyridin-2-one (also known as 2,3-dihydroxypyridine or 2,3-DHP) is a critical scaffold in medicinal chemistry, widely utilized as a bidentate ligand for metal chelation (particularly Fe

Commercially, this compound is frequently supplied as a hydrochloride salt to ensure shelf-life stability and prevent oxidation.[1] However, the presence of the hydrochloride counter-ion is often incompatible with sensitive downstream applications, such as metal complexation assays or nucleophilic substitution reactions.

This guide details the de-salting and isolation of the free base. Unlike standard organic bases, 3-hydroxypyridin-2-one is amphoteric and highly water-soluble, rendering standard liquid-liquid extraction (e.g., DCM/Water washes) ineffective.[1] This protocol prioritizes a Solvent Exchange/Desalting methodology to maximize yield and purity.[1]

Physicochemical Logic (The "Why")

Successful isolation requires understanding the molecule's tautomeric and ionization behavior.

Tautomerism

3-Hydroxypyridin-2-one exists in equilibrium between the lactam (pyridinone) and lactim (dihydroxypyridine) forms.[1] In solution, the lactam form generally predominates.

Ionization & pKa

The molecule is amphoteric.[1] To isolate the neutral free base, the pH must be strictly controlled between its two pKa values.

-

(~0.5 - 2.0): Protonation of the carbonyl oxygen/nitrogen (Cation

-

(~8.7 - 9.0): Deprotonation of the 3-hydroxyl group (Neutral

Target pH Window: The isoelectric point (pI) lies between pH 5.5 and 6.5.

-

Risk:[1][2] If pH > 8, the phenolic hydroxyl deprotonates, forming a water-soluble phenolate anion that cannot be extracted.[1]

Solubility Profile

| Solvent | Solubility (Free Base) | Solubility (NaCl) | Implication for Protocol |

| Water | High | High | Direct filtration yields are poor due to product loss in mother liquor.[1] |

| Ethanol/Methanol | High (Hot) | Very Low | Ideal for separation. Product dissolves; salt precipitates. |

| Dichloromethane | Negligible | Negligible | Ineffective for extraction. |

| Diethyl Ether | Very Low | Negligible | Useful only as an anti-solvent (precipitation aid). |

Protocol A: The Solvent-Exchange Desalting Method (Recommended)[1]

This method is superior to aqueous filtration because it overcomes the high water solubility of the target compound, ensuring near-quantitative recovery.[1]

Reagents:

-

3-Hydroxypyridin-2-one Hydrochloride (Starting Material)[1]

-

Sodium Bicarbonate (

) or Sodium Hydroxide (1M NaOH)[1] -

Methanol (HPLC Grade) or Ethanol (Absolute)

Step-by-Step Procedure:

-

Dissolution: Dissolve the hydrochloride salt in the minimum amount of deionized water (approx. 3–5 mL per gram of salt). The solution will be acidic (pH ~1–2).

-

Neutralization:

-

Slowly add saturated aqueous

or 1M NaOH dropwise while stirring.[1] -

Monitor pH continuously. Stop exactly at pH 6.0 – 6.5 .

-

Note: A precipitate may form, but much of the product will remain in solution due to water solubility.

-

-

Evaporation (The Critical Step):

-

Evaporate the aqueous mixture to complete dryness using a rotary evaporator (bath temp < 50°C).

-

Result: A solid residue containing the Product (Free Base) mixed with inorganic salt (NaCl).

-

-

Solvent Exchange (Desalting):

-

Filtration:

-

Filter the hot suspension through a sintered glass funnel or Celite pad.

-

Solid Retentate: Discard (This is the NaCl).

-

Filtrate: Keep (This contains your Product).

-

-

Isolation:

-

Concentrate the alcoholic filtrate under reduced pressure.

-

The product will crystallize as an off-white to beige solid.[1]

-

Optional: Recrystallize from a small volume of ethanol if ultra-high purity is required.

-

Protocol B: Ion-Exchange Chromatography (For Biological Assays)

If the presence of trace sodium salts is unacceptable (e.g., for sensitive enzymatic assays), use this resin-based approach.[1]

Reagents:

-

Amberlyst A21 (Weak Base Anionic Resin) or Dowex 66.

-

Methanol/Water (1:1).

Procedure:

-

Resin Prep: Wash the resin with methanol to remove preservatives.

-

Loading: Dissolve the hydrochloride salt in MeOH/Water (1:1).

-

Exchange: Pass the solution through a column packed with the resin (or stir the resin into the solution for 30 mins).

-

Elution: Flush with MeOH/Water.

-

Finish: Evaporate solvent to yield salt-free product.

Workflow Visualization

The following diagram illustrates the logic flow for Protocol A, highlighting the critical separation mechanism.

Caption: Workflow for the Solvent-Exchange Desalting method, ensuring separation of NaCl from the water-soluble pyridinone.

Quality Control & Troubleshooting

| Parameter | Specification / Observation | Troubleshooting |

| Appearance | Off-white to beige crystalline powder.[1] | Dark brown/black indicates oxidation.[1] Store under inert gas. |

| Iron Test | Dissolve trace in water + 1 drop | Must turn deep red/purple. (Confirms presence of chelating OH group). |

| Silver Nitrate | Dissolve trace + | No precipitate. (Precipitate indicates residual Chloride/Salt). |

| Melting Point | ~248°C - 252°C (Decomposes).[1] | Lower MP indicates residual solvent or water. Dry in vacuum oven at 60°C. |

Oxidation Warning: 3-Hydroxypyridin-2-one is sensitive to oxidation, particularly in basic solutions.[1] Do not exceed pH 7.0 during neutralization, and perform the evaporation steps quickly or under nitrogen if possible.

References

-

PubChem. (n.d.). 3-Hydroxypyridin-2-one Compound Summary. National Library of Medicine. Retrieved February 15, 2026, from [Link][1]

-

Google Patents. (2015). CN105175320A - Preparation method of 3-hydroxypyridine.[1][4] Retrieved February 15, 2026, from [1]

-

Chen, Y. L., et al. (2012).[5] Prediction of Absolute Hydroxyl pKa Values for 3-Hydroxypyridin-4-ones. Journal of Physical Chemistry Letters. Retrieved February 15, 2026, from [Link][1]

Sources

- 1. guidechem.com [guidechem.com]

- 2. scispace.com [scispace.com]

- 3. CN105175320A - Preparation method of 3-hydroxypyridine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Prediction of Absolute Hydroxyl pKa Values for 3-Hydroxypyridin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: Mastering the Handling of Hygroscopic 2,3-Dihydroxypyridine Hydrochloride in a Glovebox

Abstract

2,3-Dihydroxypyridine hydrochloride is a valuable reagent in pharmaceutical and chemical synthesis, but its pronounced hygroscopic nature presents significant handling challenges. Absorption of atmospheric moisture can lead to inaccurate weighing, degradation of the compound, and compromised reaction stoichiometry, ultimately impacting research and development timelines. This document provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the proper handling of 2,3-dihydroxypyridine hydrochloride within an inert atmosphere glovebox. The protocols outlined herein are designed to ensure sample integrity, experimental reproducibility, and operator safety.

Introduction: The Challenge of Hygroscopicity

Hygroscopic materials, such as 2,3-dihydroxypyridine hydrochloride, readily absorb moisture from the surrounding environment. This seemingly simple property can have profound negative consequences in a laboratory setting:

-

Inaccurate Mass Determination: A sample that has absorbed water will weigh more than the pure compound, leading to significant errors in concentration calculations and reaction stoichiometry.

-

Chemical Degradation: The presence of water can initiate hydrolysis or other degradation pathways, reducing the purity and efficacy of the reagent.[1]

-

Physical Handling Difficulties: Hygroscopic powders can become sticky, clumpy, or even liquefy, making them difficult to transfer and dispense accurately.[2][3]

The use of a controlled-atmosphere glovebox is therefore not merely a recommendation but a necessity for maintaining the integrity of 2,3-dihydroxypyridine hydrochloride.[4][5] An inert atmosphere, typically nitrogen or argon, with strictly controlled low levels of moisture and oxygen, provides the necessary environment for handling this sensitive reagent.[1][6]

Glovebox Environment: Establishing and Maintaining Inert Conditions

The foundation of successfully handling hygroscopic materials is a properly functioning and maintained glovebox. The internal atmosphere must be consistently held at or below established thresholds for moisture and oxygen.

Key Glovebox Parameters

For handling 2,3-dihydroxypyridine hydrochloride, the following atmospheric conditions are critical:

| Parameter | Recommended Level | Rationale |

| Moisture (H₂O) | < 1 ppm | Minimizes water absorption by the hygroscopic compound, preventing degradation and inaccurate weighing.[6][7] |

| Oxygen (O₂) | < 10 ppm | While the primary concern is moisture, maintaining a low oxygen level prevents potential oxidation of the dihydroxypyridine moiety. |

| Inert Gas | Nitrogen or Argon | Both are effective at displacing air and moisture.[1][8] Argon is preferred for reactions involving reagents that can react with nitrogen (e.g., lithium metal).[9][10] |

| Pressure | Positive Pressure (+3 to +10 mbar) | A slight positive pressure ensures that any minor leaks will result in inert gas flowing out, rather than ambient air leaking in.[1][11] |

Pre-Use Glovebox Verification

Before introducing 2,3-dihydroxypyridine hydrochloride, a systematic check of the glovebox environment is mandatory.

Caption: Pre-use verification workflow for the glovebox.

Protocol: Handling 2,3-Dihydroxypyridine Hydrochloride

This protocol details the step-by-step procedure for safely and accurately handling 2,3-dihydroxypyridine hydrochloride inside a pre-verified glovebox.

Materials and Equipment

-

2,3-Dihydroxypyridine hydrochloride (in original, sealed container)

-

Analytical balance (located inside the glovebox)

-

Anti-static weighing boats or glossy weighing paper[2]

-

Spatulas (preferably anti-static)

-

Vials or reaction flasks with airtight seals (e.g., screw caps with septa)

-

Anhydrous solvents (if making a solution)

-